molecular formula C10H13NO3S B8632539 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide

2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B8632539
M. Wt: 227.28 g/mol
InChI Key: SRMCSVBPWMJZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves the introduction of the aminosulfonyl group to the benzofuran core. One common method is the sulfonation of 2,3-dihydro-2,2-dimethylbenzofuran followed by amination. The reaction conditions often include the use of sulfonating agents like chlorosulfonic acid, followed by treatment with ammonia or an amine to introduce the amino group .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactive nature of sulfonating agents.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the aminosulfonyl group or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids or other oxidized derivatives, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. The aminosulfonyl group can interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the aminosulfonyl group in 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide makes it unique compared to other benzofuran derivatives.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-5-sulfonamide

InChI

InChI=1S/C10H13NO3S/c1-10(2)6-7-5-8(15(11,12)13)3-4-9(7)14-10/h3-5H,6H2,1-2H3,(H2,11,12,13)

InChI Key

SRMCSVBPWMJZAS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)S(=O)(=O)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a manner similar to Step B of Example 9, the reaction of 9.0 g (0.036 mole) of 5-chlorosulfonyl-2,3-dihydro-2,2-dimethylbenzofuran with 60 mL of an aqueous 29% ammonium hydroxide solution in 70 mL of tetrahydrofuran produced 8.0 g of 5-aminosulfonyl-2,3-dihydro-2,2-dimethylbenzofuran as a solid (mp 157°-160° C.).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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